molecular formula C7H12N2O B2434590 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine CAS No. 1498492-55-9

3-Oxa-1-azaspiro[4.4]non-1-en-2-amine

Cat. No. B2434590
CAS RN: 1498492-55-9
M. Wt: 140.186
InChI Key: FQCJOCIIZWKDAN-UHFFFAOYSA-N
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Description

“3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” is a chemical compound with the IUPAC name 3-oxa-1-azaspiro [4.4]non-1-en-2-amine . It has a molecular weight of 140.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of oxa-spirocycles, which includes “3-Oxa-1-azaspiro[4.4]non-1-en-2-amine”, has been a topic of research . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization .


Molecular Structure Analysis

The molecular structure of “3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

“3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 140.19 .

Scientific Research Applications

Novel Metabolites and Biological Activities

Researchers have isolated new metabolites with structures similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine from various sources, indicating the compound's relevance in natural product chemistry. For example, metabolites possessing a unique core similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine were identified in the phytopathogenic fungus Wilsonomyces carpophilus. These compounds were evaluated for antimicrobial, cytotoxic, nematicidal, and biofilm inhibition activities, although no significant effects were observed, demonstrating the compound's potential in drug discovery and biological research (Narmani et al., 2018).

Synthetic and Medicinal Chemistry

The structural motif of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine serves as a foundation for synthesizing novel compounds with potential medicinal applications. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various cancer cell lines, highlighting the scaffold's utility in developing anticancer agents (Yang et al., 2019).

Novel Spirocyclic Compounds

Research on synthetic approaches to spiroaminals, including structures similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, has been documented. These compounds are significant due to their biological activities and the novelty of their skeletons, making them challenging targets for chemical synthesis and potential applications in drug discovery (Sinibaldi & Canet, 2008).

Enantioselective Electrocatalytic Oxidation

The chiral variant of a compound structurally related to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine was used in the enantioselective electrocatalytic oxidation of racemic amines. This process yielded mixtures of carbonyl compounds and amines, demonstrating the compound's utility in synthetic chemistry and potential in producing enantiomerically enriched products (Kashiwagi et al., 1999).

Isoxazoline Derivatives and Antiviral Activity

Investigations into bicyclic isoxazoline derivatives revealed compounds containing spiro-fused or 1,2-annelated cyclooctane fragments, which showed activity against influenza A virus. This research highlights the versatility of the spirocyclic scaffold in developing new agents against resistant viral strains, underscoring the potential of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine and related structures in antiviral drug development (Sedenkova et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-oxa-1-azaspiro[4.4]non-1-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-9-7(5-10-6)3-1-2-4-7/h1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJOCIIZWKDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-1-azaspiro[4.4]non-1-en-2-amine

CAS RN

1498492-55-9
Record name 3-oxa-1-azaspiro[4.4]non-1-en-2-amine
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